![molecular formula C18H15NOS B5338449 2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol](/img/structure/B5338449.png)
2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol, also known as MTMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTMQ belongs to the family of quinoline derivatives and has shown promising results in various biological studies.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. This compound has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its anti-inflammatory effects. Furthermore, this compound has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it has been shown to have low toxicity in normal cells, indicating its potential as a safe therapeutic agent. However, the limitations of this compound include its poor solubility in water, which may limit its bioavailability in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its clinical development.
Direcciones Futuras
There are several future directions for the research on 2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This would provide valuable information on the bioavailability, distribution, and metabolism of this compound in the body. Another potential direction is to investigate the synergistic effects of this compound with other anticancer agents, such as chemotherapy drugs or targeted therapies. This may improve the efficacy of this compound and reduce the risk of drug resistance. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. This would provide valuable insights into the potential therapeutic applications of this compound in various diseases.
Métodos De Síntesis
2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol can be synthesized through a simple reaction between 4-chloro-2-methylquinoline and 4-(methylthio)benzaldehyde in the presence of a base. The reaction yields this compound as a yellow powder with a melting point of 202-204°C.
Aplicaciones Científicas De Investigación
2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol has been extensively studied for its potential therapeutic properties in various biological systems. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-21-15-10-7-13(8-11-15)6-9-14-12-18(20)16-4-2-3-5-17(16)19-14/h2-12H,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTQSWOQMKSAFI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-tert-butyl-6-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5338369.png)
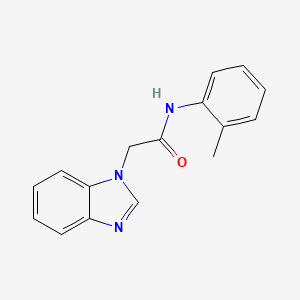
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5338395.png)
![4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5338398.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5338403.png)
![2-[4-(1,3-benzoxazol-2-yl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5338404.png)
![2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5338407.png)
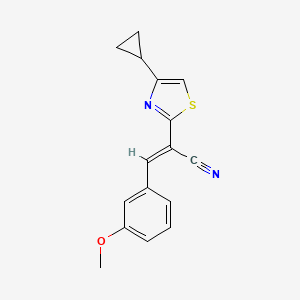
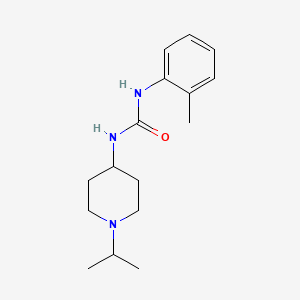
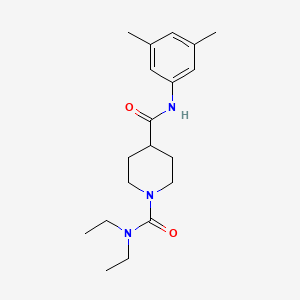
![2-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5338450.png)
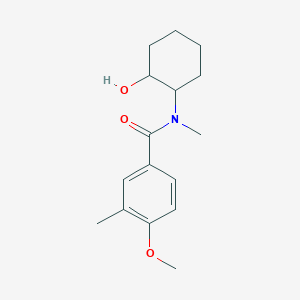
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5338462.png)
![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}isonicotinonitrile](/img/structure/B5338471.png)
